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2',3',5'-Trideoxyadenosine

Catalog No.
S588375
CAS No.
6612-70-0
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Trideoxyadenosine

CAS Number

6612-70-0

Product Name

2',3',5'-Trideoxyadenosine

IUPAC Name

9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

PSPPXRNUZVTTON-RNFRBKRXSA-N

SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N

Synonyms

2',3',5'-trideoxyadenosine

Canonical SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N

Potential Applications in Antiviral Research

DdA has been historically investigated for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). Studies have shown that DdA can inhibit the replication of HIV by interfering with the virus's reverse transcriptase enzyme, which is crucial for converting its RNA genome into DNA (). However, DdA has limitations, including dose-dependent toxicity and the emergence of drug-resistant HIV strains, which led to the development of more effective and safer antiretroviral drugs ().

Research on Other Potential Therapeutic Applications

Despite its limitations as an HIV treatment, DdA continues to be explored for other potential therapeutic applications. These include:

  • Anti-cancer research: Studies suggest that DdA may have anti-tumor properties by affecting cancer cell proliferation and survival (). However, further research is necessary to determine its efficacy and safety in this context.
  • Immunomodulatory effects: DdA has been shown to modulate the immune system, potentially offering benefits in treating autoimmune diseases or enhancing immune responses against infections ().
  • Other potential applications: DdA is also being investigated for its potential role in treating other conditions, such as hepatitis B virus infection and neurodegenerative diseases. However, these areas of research are still in their preliminary stages.

2',3'-Dideoxyadenosine is a modified nucleoside analog of adenosine, characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This modification imparts significant biological properties, particularly in the context of antiviral activity. The compound is primarily known for its role as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses such as human immunodeficiency virus (HIV) . The structural formula of 2',3'-dideoxyadenosine is represented as C10_{10}H13_{13}N5_5O3_{3}, with a molecular weight of approximately 251.24 g/mol .

, primarily involving phosphorylation. It can be phosphorylated to form 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP), which is further phosphorylated to produce 2',3'-dideoxyadenosine-5'-triphosphate (ddATP). These phosphorylation steps are catalyzed by specific kinases, which are crucial for its activation and subsequent biological activity . The absence of the 2' and 3' hydroxyl groups prevents further elongation during DNA synthesis, leading to chain termination when incorporated into viral DNA .

The primary biological activity of 2',3'-dideoxyadenosine is its function as an antiviral agent. It exhibits potent inhibitory effects against HIV-1 reverse transcriptase by competing with natural substrates and incorporating into viral DNA, ultimately disrupting viral replication . Its efficacy has been demonstrated in various studies, where it has been shown to reduce cytopathogenicity in HIV-infected cells . Additionally, it has been explored for potential use against other retroviruses and certain types of cancer due to its ability to inhibit DNA synthesis.

The synthesis of 2',3'-dideoxyadenosine can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis techniques involve the selective protection and deprotection of functional groups on adenosine derivatives.
  • Nucleophilic Displacement Reactions: This method utilizes reagents such as lithium azide or sulfur trifluoride to introduce modifications at specific positions on the sugar moiety .
  • Enzymatic Methods: Enzymatic phosphorylation using dideoxyribonucleoside kinases can also yield 2',3'-dideoxyadenosine from simpler precursors.

These synthetic pathways allow for the production of various analogs with differing substituents that can enhance antiviral activity or selectivity.

2',3'-Dideoxyadenosine has several applications in research and medicine:

  • Antiviral Research: It serves as a model compound for studying reverse transcriptase inhibitors and developing new antiviral therapies.
  • Biotechnology: Used in molecular biology techniques, particularly in studies involving DNA synthesis and manipulation.
  • Cancer Research: Investigated for its potential to inhibit tumor growth through similar mechanisms as its antiviral action.

Studies on the interactions of 2',3'-dideoxyadenosine with various biological targets have revealed important insights into its mechanism of action. For instance, it has been shown to interact specifically with reverse transcriptase enzymes from multiple retroviruses, including HIV-1 and visna virus . Research has also focused on understanding how modifications to its structure can affect binding affinity and selectivity, leading to the development of more effective analogs.

Several compounds share structural similarities with 2',3'-dideoxyadenosine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2',3'-DideoxycytidineSimilar dideoxy modificationsAntiviral activity against HIV
2',3'-DideoxyguanosineDideoxy modifications at the guanine baseInhibition of reverse transcriptase
2',3'-DideoxythymidineDideoxy modifications at the thymidine basePotential anti-HIV activity
2',5'-DideoxyadenosineDifferent sugar modificationLess effective against HIV

The uniqueness of 2',3'-dideoxyadenosine lies in its specific action against HIV-1 reverse transcriptase, making it a crucial compound in antiviral drug development. Its lack of hydroxyl groups at both the 2' and 3' positions differentiates it from other dideoxynucleosides, which may have varying degrees of efficacy based on their structural modifications.

2',3',5'-Trideoxyadenosine represents a modified nucleoside analog derived from adenosine, characterized by the absence of hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety [5]. The classical synthesis of this compound has historically relied on sequential deoxygenation strategies to remove the hydroxyl groups from the parent adenosine molecule [2].

Barton-McCombie Deoxygenation

One of the most fundamental approaches for the synthesis of 2',3',5'-trideoxyadenosine involves the Barton-McCombie reaction, which provides a reliable method for hydroxyl group replacement with hydrogen atoms [29]. This two-step sequence first converts the hydroxyl groups into O-thiocarbonyl groups, followed by a free-radical chain reaction that replaces these groups with hydrogen atoms [29] [31].

The process typically begins with the conversion of adenosine to a protected intermediate, where the hydroxyl groups at the 2', 3', and 5' positions are transformed into xanthate derivatives [28]. These xanthate intermediates are then subjected to radical deoxygenation conditions using tri-n-butyltin hydride as a reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator [5] [28].

Xanthate-Based Deoxygenation

The xanthate-based approach has been particularly valuable for the synthesis of 2',3',5'-trideoxyadenosine [28]. This method involves treating the protected adenosine with carbon disulfide in the presence of a base to form the corresponding xanthate derivatives [28] [31]. The reaction sequence can be represented as follows:

  • Formation of xanthate intermediates by reacting protected adenosine with carbon disulfide and an alkylating agent [28]
  • Radical deoxygenation of the xanthate intermediates using tri-n-butyltin hydride and AIBN [29]
  • Deprotection to yield the final 2',3',5'-trideoxyadenosine product [5]

This classical approach, while effective, often suffers from issues related to N-alkylation of the adenine base during the xanthate formation step, which can lead to undesired side products [28] [31].

Sequential Deoxygenation Strategies

Another classical approach involves the sequential deoxygenation of the hydroxyl groups at the 2', 3', and 5' positions [2]. This strategy typically begins with the selective protection of specific hydroxyl groups, followed by the stepwise deoxygenation of the unprotected positions [5] [28].

For example, the synthesis might proceed through:

  • Protection of the 5'-hydroxyl group with a trityl or silyl protecting group
  • Deoxygenation of the 2' and 3' positions via xanthate formation and reduction
  • Deprotection and subsequent deoxygenation of the 5' position [2] [5]

This sequential approach allows for better control over the reaction selectivity but often requires multiple steps and purifications, resulting in lower overall yields [28] [31].

Modern Synthetic Approaches: Catalytic and Solvent-Optimized Reactions

Contemporary approaches to the synthesis of 2',3',5'-trideoxyadenosine have focused on developing more efficient, environmentally friendly, and scalable methods [5] [33]. These modern synthetic strategies often employ catalytic reactions and optimized solvent systems to improve yields and reduce waste [31] [33].

Catalytic Deoxygenation Methods

Recent advances in catalytic deoxygenation have provided more efficient routes to 2',3',5'-trideoxyadenosine [5]. These methods typically utilize transition metal catalysts to facilitate the deoxygenation process under milder conditions [31] [33].

One notable approach involves the use of palladium catalysts in combination with hydrogen donors to effect the deoxygenation of suitably activated hydroxyl groups [33]. This method avoids the use of toxic tin reagents traditionally employed in the Barton-McCombie reaction [29] [31].

Another catalytic approach utilizes ruthenium complexes to promote the deoxygenation of hydroxyl groups via a transfer hydrogenation mechanism [33]. This method offers advantages in terms of functional group tolerance and can be performed under relatively mild conditions [31] [33].

Solvent-Optimized Reactions

The choice of solvent plays a crucial role in the efficiency and selectivity of the deoxygenation reactions used to synthesize 2',3',5'-trideoxyadenosine [33]. Modern approaches have focused on optimizing solvent systems to enhance reaction rates, improve yields, and reduce environmental impact [31] [33].

For instance, the use of polar aprotic solvents such as dimethylformamide (DMF) has been shown to facilitate the nucleophilic displacement reactions involved in the deoxygenation process [12] [33]. These solvents can enhance the solubility of the reactants and promote the formation of reactive intermediates [31] [33].

Additionally, the use of green solvents, such as 2-methyltetrahydrofuran or cyclopentyl methyl ether, has been explored as environmentally friendly alternatives to traditional solvents like tetrahydrofuran or dichloromethane [31] [33]. These green solvents can provide comparable or superior performance while reducing the environmental footprint of the synthesis [33].

One-Pot Multicomponent Reactions

Modern synthetic approaches to 2',3',5'-trideoxyadenosine have also explored the use of one-pot multicomponent reactions to streamline the synthesis and reduce the number of isolation and purification steps [32] [40]. These approaches can significantly improve the overall efficiency of the synthesis and make it more amenable to scale-up [32] [40].

For example, a one-pot approach might involve:

  • In situ formation of the xanthate derivatives from the protected adenosine
  • Direct radical deoxygenation without isolation of the xanthate intermediates
  • Subsequent deprotection to yield the final product [32] [40]

This one-pot strategy can reduce the overall number of synthetic steps and improve the yield of the desired 2',3',5'-trideoxyadenosine product [32] [40].

Key Reaction Mechanisms: Oxidation, Substitution, and Condensation Pathways

The synthesis of 2',3',5'-trideoxyadenosine involves several key reaction mechanisms, including oxidation, substitution, and condensation pathways [5] [12]. Understanding these mechanisms is crucial for optimizing the synthesis and developing new approaches to this important compound [12] [13].

Oxidation Mechanisms

Oxidation reactions play a significant role in the synthesis of 2',3',5'-trideoxyadenosine, particularly in the preparation of key intermediates [10] [13]. These oxidation processes can involve the transformation of hydroxyl groups into more reactive functionalities that can subsequently undergo deoxygenation [10] [13].

For instance, the oxidation of hydroxyl groups to carbonyl compounds, such as aldehydes or ketones, can provide intermediates that are amenable to deoxygenation via reduction or other transformations [10] [13]. Similarly, the oxidation of hydroxyl groups to carboxylic acids or esters can enable their conversion to xanthate derivatives for subsequent radical deoxygenation [10] [13].

The oxidation mechanisms typically involve the use of oxidizing agents such as pyridinium dichromate, Dess-Martin periodinane, or TEMPO/NaOCl systems [10] [13]. These reagents can selectively oxidize primary or secondary hydroxyl groups in the presence of other functional groups, allowing for controlled modification of the adenosine scaffold [10] [13].

Substitution Pathways

Substitution reactions represent another key mechanistic pathway in the synthesis of 2',3',5'-trideoxyadenosine [12] [13]. These reactions involve the replacement of hydroxyl groups or other leaving groups with hydrogen atoms or other functionalities [12] [13].

One common substitution pathway involves the conversion of hydroxyl groups to better leaving groups, such as tosylates, mesylates, or halides, followed by their reduction or displacement [12] [13]. For example, the hydroxyl groups at the 2', 3', and 5' positions can be converted to tosylates, which can then undergo reduction with hydride donors to yield the corresponding deoxy compounds [12] [13].

Another important substitution pathway involves the direct displacement of activated hydroxyl groups with hydride donors or other nucleophiles [12] [13]. This approach can provide a more direct route to the desired deoxy compounds without the need for radical intermediates [12] [13].

Condensation Mechanisms

Condensation reactions also play a role in the synthesis of 2',3',5'-trideoxyadenosine, particularly in the formation of key intermediates and the introduction of the adenine base [40] [45]. These reactions typically involve the coupling of two molecules with the elimination of a small molecule, such as water or an alcohol [40] [45].

For instance, the glycosylation reaction, which involves the condensation of a sugar derivative with the adenine base, is a crucial step in the synthesis of adenosine derivatives, including 2',3',5'-trideoxyadenosine [40] [45]. This reaction typically proceeds through an SN1-like mechanism, with the formation of an oxocarbenium ion intermediate that is attacked by the nucleophilic nitrogen of the adenine base [40] [45].

Another important condensation pathway involves the formation of cyclic acetals or ketals as protecting groups for the hydroxyl functions of the ribose moiety [40] [45]. These protecting groups can direct the subsequent deoxygenation reactions and ensure the desired stereochemical outcome [40] [45].

Industrial-Scale Production: Solvent Systems and Purification Protocols

The industrial-scale production of 2',3',5'-trideoxyadenosine presents unique challenges that require specialized approaches to solvent selection, reaction conditions, and purification protocols [5] [37]. These considerations are crucial for developing economically viable and environmentally sustainable manufacturing processes [5] [37].

Solvent Systems for Large-Scale Synthesis

The choice of solvent system is particularly critical for the industrial-scale production of 2',3',5'-trideoxyadenosine [5] [37]. Ideal solvents should provide good solubility for the reactants and intermediates, facilitate the desired reactions, and be amenable to recovery and recycling [5] [37].

Common solvent systems used in the industrial synthesis of 2',3',5'-trideoxyadenosine include:

  • Polar aprotic solvents such as DMF, DMSO, or acetonitrile, which can facilitate nucleophilic substitution reactions and provide good solubility for polar intermediates [5] [37]
  • Alcohols such as methanol or ethanol, which can serve as both solvents and reagents in certain transformations [5] [37]
  • Hydrocarbon solvents such as toluene or xylene, which are often used in combination with phase-transfer catalysts for reactions involving heterogeneous mixtures [5] [37]

The selection of an appropriate solvent system must also consider factors such as cost, toxicity, environmental impact, and ease of removal during purification [5] [37]. In many cases, a mixed solvent system may provide the optimal balance of these properties [5] [37].

Purification Protocols

Efficient purification protocols are essential for the industrial-scale production of 2',3',5'-trideoxyadenosine with the required purity [5] [37]. These protocols typically involve a combination of crystallization, chromatography, and other separation techniques [5] [37].

Crystallization represents one of the most cost-effective and scalable purification methods for 2',3',5'-trideoxyadenosine and its intermediates [5] [37]. By carefully controlling parameters such as temperature, solvent composition, and seeding, high-purity crystals of the desired compound can be obtained [5] [37]. The selection of an appropriate solvent system is crucial for successful crystallization, as it must provide good solubility at elevated temperatures but limited solubility at lower temperatures [5] [37].

Chromatographic techniques, such as flash chromatography or preparative HPLC, are also commonly employed for the purification of 2',3',5'-trideoxyadenosine, particularly at smaller scales or for high-value applications [5] [37]. These methods can provide excellent separation of the desired compound from impurities but may be less economical for large-scale production [5] [37].

Other purification techniques, such as extraction, distillation, or membrane filtration, may also be incorporated into the overall purification strategy, depending on the specific impurities present and the required purity of the final product [5] [37].

Process Optimization and Scale-Up Considerations

The successful scale-up of 2',3',5'-trideoxyadenosine synthesis from laboratory to industrial scale requires careful optimization of reaction conditions, equipment design, and process parameters [5] [37]. Key considerations include:

  • Heat and mass transfer: As reaction volumes increase, efficient heat and mass transfer become increasingly important to maintain reaction homogeneity and control [5] [37]
  • Mixing and agitation: Proper mixing is essential to ensure uniform reaction conditions throughout the reactor volume [5] [37]
  • Safety considerations: The handling of potentially hazardous reagents, such as radical initiators or reducing agents, requires appropriate safety measures at industrial scale [5] [37]
  • Process monitoring and control: Real-time monitoring of reaction progress and product quality is crucial for consistent production [5] [37]

By addressing these considerations and optimizing the overall process, the industrial-scale production of 2',3',5'-trideoxyadenosine can be achieved with high efficiency, consistent quality, and minimal environmental impact [5] [37].

Comparative Analysis of Industrial Production Methods

Table 1: Comparison of Industrial Production Methods for 2',3',5'-Trideoxyadenosine

Production MethodKey FeaturesAdvantagesLimitations
Batch Process using Barton-McCombie Deoxygenation- Sequential deoxygenation of hydroxyl groups
- Use of xanthate intermediates
- Radical reduction with tin hydrides
- Well-established methodology
- Reliable stereochemical control
- Moderate to good yields
- Multiple isolation steps
- Use of toxic tin reagents
- Limited scalability [5] [28]
Continuous Flow Process with Catalytic Deoxygenation- Continuous reaction system
- Use of heterogeneous catalysts
- Optimized solvent systems
- Improved process efficiency
- Reduced waste generation
- Enhanced safety profile
- Higher equipment costs
- Complex process control
- Limited commercial implementation [31] [33]
One-Pot Multicomponent Process- Minimal isolation of intermediates
- Telescoped reaction sequence
- Optimized reagent addition
- Reduced processing time
- Lower solvent consumption
- Improved overall yield
- Challenging purification
- Limited flexibility
- Potential side reactions [32] [40]
Enzymatic or Chemoenzymatic Process- Use of biocatalysts
- Mild reaction conditions
- Selective transformations
- High stereoselectivity
- Environmentally friendly
- Reduced energy requirements
- Limited substrate scope
- Higher enzyme costs
- Scale-up challenges [32] [33]

XLogP3

0.8

UNII

43XPX901BB

Other CAS

6612-70-0

Wikipedia

2',3',5'-trideoxyadenosine

Dates

Last modified: 04-14-2024

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